molecular formula C8H3ClN2S B1402781 4-Chlorothieno[3,2-c]pyridine-7-carbonitrile CAS No. 1261302-02-6

4-Chlorothieno[3,2-c]pyridine-7-carbonitrile

Cat. No. B1402781
CAS RN: 1261302-02-6
M. Wt: 194.64 g/mol
InChI Key: YTWUPNCUALHOMQ-UHFFFAOYSA-N
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Description

4-Chlorothieno[3,2-c]pyridine-7-carbonitrile is a heterocyclic compound. It has a molecular weight of 195.65 .


Molecular Structure Analysis

The molecular structure of 4-Chlorothieno[3,2-c]pyridine-7-carbonitrile is represented by the InChI code 1S/C8H4ClN2S/c9-8-6-1-2-12-7 (6)5 (3-10)4-11-8/h1-2,4,12H . This indicates the presence of carbon, hydrogen, chlorine, nitrogen, and sulfur atoms in the compound.


Physical And Chemical Properties Analysis

The compound is solid at room temperature . The molecular weight of the compound is 195.65 .

Scientific Research Applications

Src Kinase Inhibition

4-Chlorothieno[3,2-c]pyridine-7-carbonitrile and its derivatives have been identified as inhibitors of Src kinase activity, a protein kinase involved in the regulation of various cellular processes. These compounds, when modified with different substituents, show varying degrees of inhibition of Src kinase activity, making them potential candidates for targeted therapies (Boschelli et al., 2005).

Anticancer Activity

Certain derivatives of 4-Chlorothieno[3,2-c]pyridine-7-carbonitrile have shown promising results in the field of anticancer research. For example, specific compounds synthesized from this chemical have exhibited potent growth inhibitory activity against human breast adenocarcinoma and colon carcinoma cell lines, suggesting their potential as anticancer agents (Elansary et al., 2012).

Synthesis of Thienopyridine Derivatives

This compound serves as a key intermediate in the synthesis of various thienopyridine derivatives. These derivatives have diverse applications, including as kinase inhibitors, and their synthesis often involves complex chemical reactions. The ability to efficiently synthesize these derivatives opens up new avenues for drug development and other applications in medicinal chemistry (Tumey et al., 2008).

Mechanism of Action

The mechanism of action of 4-Chlorothieno[3,2-c]pyridine-7-carbonitrile is not specified in the available resources .

Safety and Hazards

4-Chlorothieno[3,2-c]pyridine-7-carbonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

4-chlorothieno[3,2-c]pyridine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClN2S/c9-8-6-1-2-12-7(6)5(3-10)4-11-8/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWUPNCUALHOMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=NC=C2C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70744303
Record name 4-Chlorothieno[3,2-c]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorothieno[3,2-c]pyridine-7-carbonitrile

CAS RN

1261302-02-6
Record name 4-Chlorothieno[3,2-c]pyridine-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70744303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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